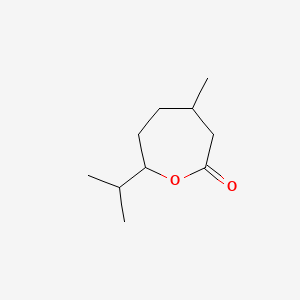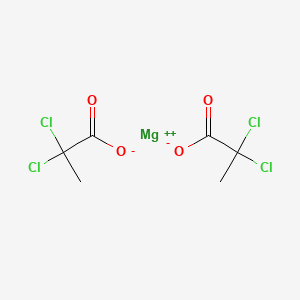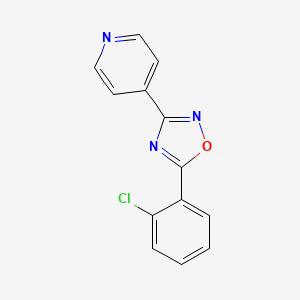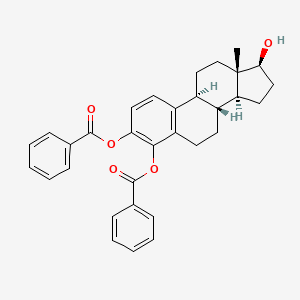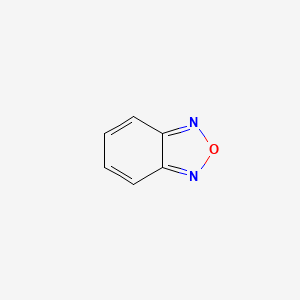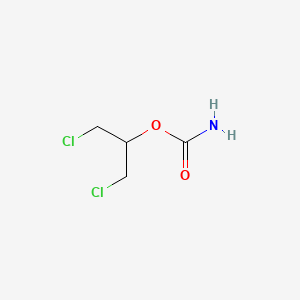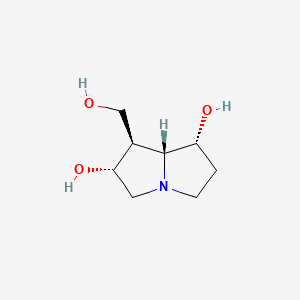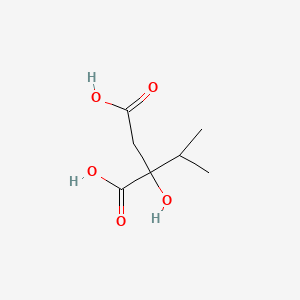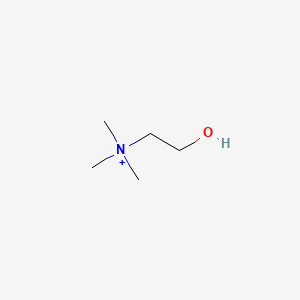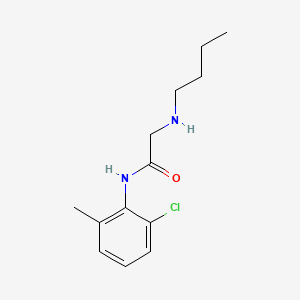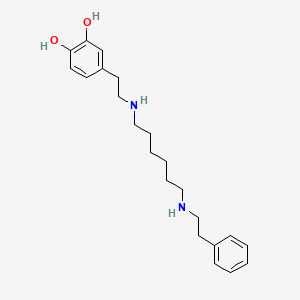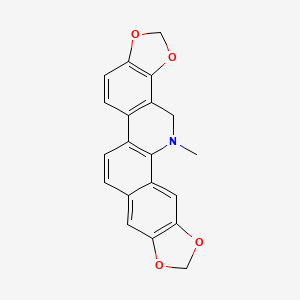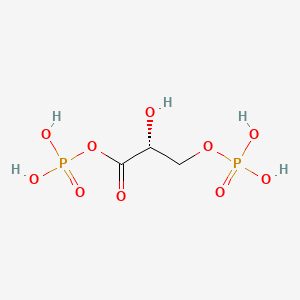
3-phospho-D-glyceroyl dihydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phospho-D-glyceroyl dihydrogen phosphate is the (R)-enantiomer of 3-phosphoglyceroyl dihydrogen phosphate. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is an acyl monophosphate and a 2,3-bisphosphoglyceric acid. It derives from a D-glyceric acid. It is a conjugate acid of a 3-phosphonato-D-glyceroyl phosphate(4-).
Aplicaciones Científicas De Investigación
Enzymatic Reactions and Metabolic Pathways
3-phospho-D-glyceroyl dihydrogen phosphate plays a critical role in various enzymatic reactions and metabolic pathways. It is an intermediate in glycolysis, where it is involved in the oxidative phosphorylation of D-glyceraldehyde 3-phosphate. This process is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase, which has been shown to have a broad specificity for acyl acceptors (Byers, She, & Alayoff, 1979). Further, it is involved in the conversion of diol into aldehyde, a process that is critical in glycolysis and is the rate-limiting step in the catalytic oxidation of D-glyceraldehyde 3-phosphate by NAD+ (Trentham, McMurray, & Pogson, 1969).
Structural and Vibrational Properties
The structural and vibrational properties of 3-phospho-D-glyceroyl dihydrogen phosphate and related compounds have been studied using quantum chemistry methods. These studies provide insights into the accurate computation of phosphorylated biological compounds, which is essential for understanding their roles in biological systems (Sharma, Ohanessian, & Clavaguéra, 2014).
Synthesis and Stability
Research has focused on the synthesis of enantiomerically pure glyceraldehyde 3-phosphates, including 3-phospho-D-glyceroyl dihydrogen phosphate. This research is important for understanding the stability and behavior of these compounds in different pH environments, which is relevant for their role in metabolic pathways (Gauss, Schoenenberger, & Wohlgemuth, 2014).
Role in Cellular Metabolism and Immune Response
3-phospho-D-glyceroyl dihydrogen phosphate is a critical component in the regulation of carbon partitioning in plants, affecting the synthesis of starch and sucrose. It plays a role in the regulatory mechanisms that control these pathways, influencing the distribution of carbon between different metabolic processes (Preiss, 1984). Additionally, it has been identified as a critical mobile inducer of systemic immunity in plants, playing a significant role in systemic acquired resistance (SAR) (Chanda et al., 2011).
Analytical Techniques
Advanced analytical techniques, such as 31P nuclear magnetic resonance, have been employed to study enzyme-substrate and enzyme-inhibitor complexes involving 3-phospho-D-glyceroyl dihydrogen phosphate. This research enhances our understanding of the mechanisms of enzymatic reactions and the role of this compound in these processes (Campbell, Jones, Kiener, & Waley, 1979).
Biochemical Significance
The biochemical significance of 3-phospho-D-glyceroyl dihydrogen phosphate and its analogs has been explored in various studies. For example, research on phosphonomethyl analogues of phosphate ester glycolytic intermediates has provided insights into the behavior of these compounds in glycolytic enzymes, demonstrating their similarity to natural phosphates (Dixon & Sparkes, 1974).
Propiedades
Nombre del producto |
3-phospho-D-glyceroyl dihydrogen phosphate |
|---|---|
Fórmula molecular |
C3H8O10P2 |
Peso molecular |
266.04 g/mol |
Nombre IUPAC |
phosphono (2R)-2-hydroxy-3-phosphonooxypropanoate |
InChI |
InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11)/t2-/m1/s1 |
Clave InChI |
LJQLQCAXBUHEAZ-UWTATZPHSA-N |
SMILES isomérico |
C([C@H](C(=O)OP(=O)(O)O)O)OP(=O)(O)O |
SMILES canónico |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



